

physicochemical properties of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Cat. No.: B160607

[Get Quote](#)

An In-depth Technical Guide to **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene**

Introduction

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, also known as 1,3-PBO or 2,2'-(1,3-Phenylene)bis(2-oxazoline), is a versatile organic compound characterized by a central benzene ring substituted with two dihydro-oxazolyl groups at the 1 and 3 positions.^{[1][2][3]} This unique structure imparts enhanced stability and reactivity, making it a valuable intermediate in various fields.^[1] While it serves as a building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis, its most prominent application is in materials science as a chain extender and crosslinking agent for polymers.^{[1][4][5][6][7]} Its ability to react with various functional groups allows for the modification of polymer properties, leading to materials with improved thermal stability, mechanical strength, and chemical resistance.^{[5][7]}

Physicochemical Properties

The fundamental physicochemical properties of **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene** are summarized below. These properties are crucial for its application in synthesis and material science, dictating its behavior in different chemical environments.

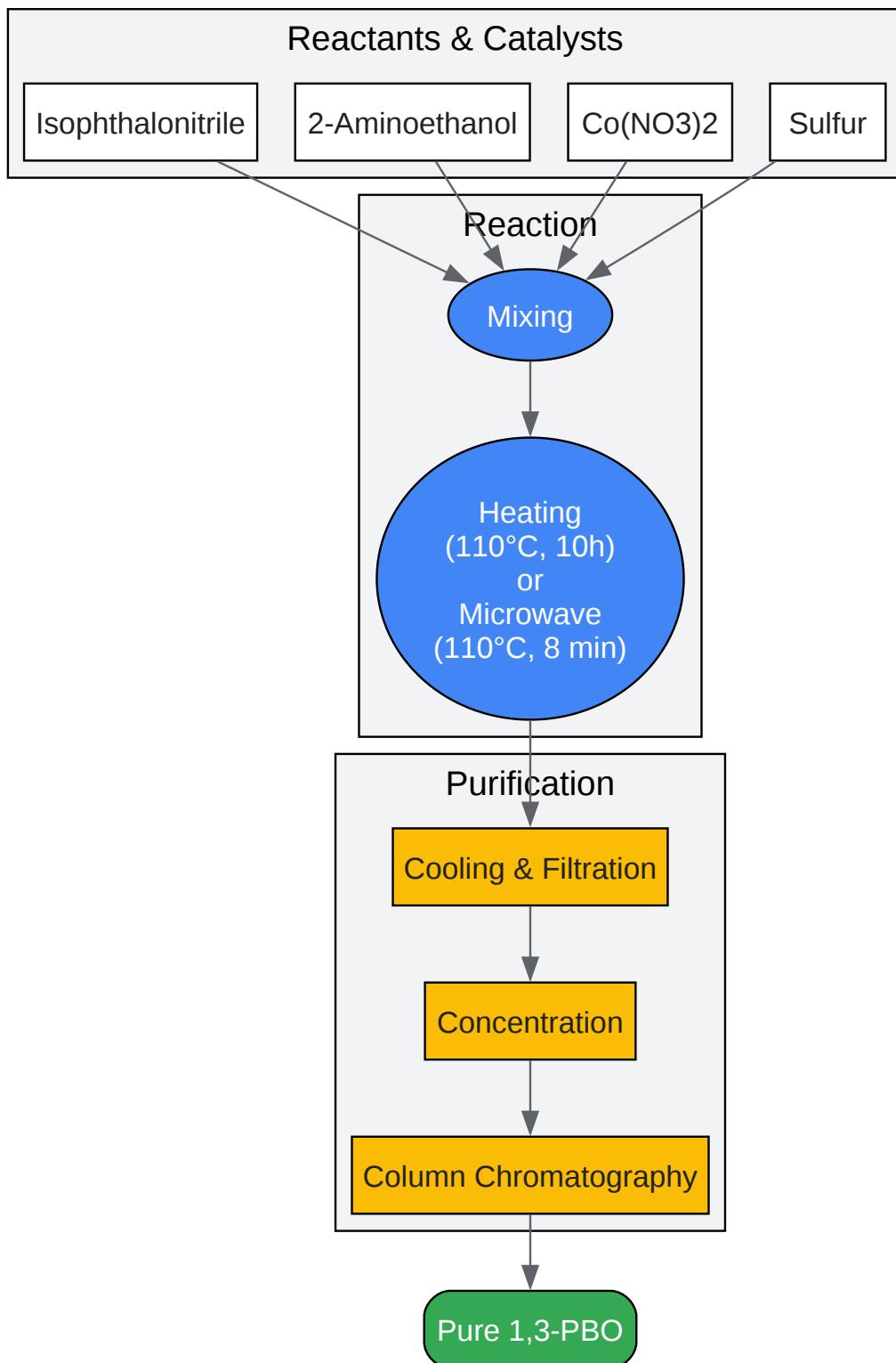
Property	Value
CAS Number	34052-90-9 [1] [8] [9]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ [1] [8] [10]
Molecular Weight	216.24 g/mol [1] [8] [9] [11]
Appearance	White to light yellow powder or crystal [1] [2] [9] [12]
Melting Point	143 - 151 °C [1] [8] [12]
Boiling Point	403.5 ± 28.0 °C (Predicted) [3] [8]
Density	1.45 g/mL [1] [8]
Solubility	Insoluble in water; Soluble in Methanol [8] [9]
Purity	≥98.0% (GC) or ≥99.0% (HPLC) [1] [2] [12]
Topological Polar Surface Area (TPSA)	43.18 Å ² [10]
LogP	1.2402 [10]

Experimental Protocols

Synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

A general and efficient method for the synthesis of **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene** involves the cobalt-catalyzed reaction of isophthalonitrile with 2-aminoethanol.[\[4\]](#) This procedure can be performed using either conventional heating or microwave irradiation.

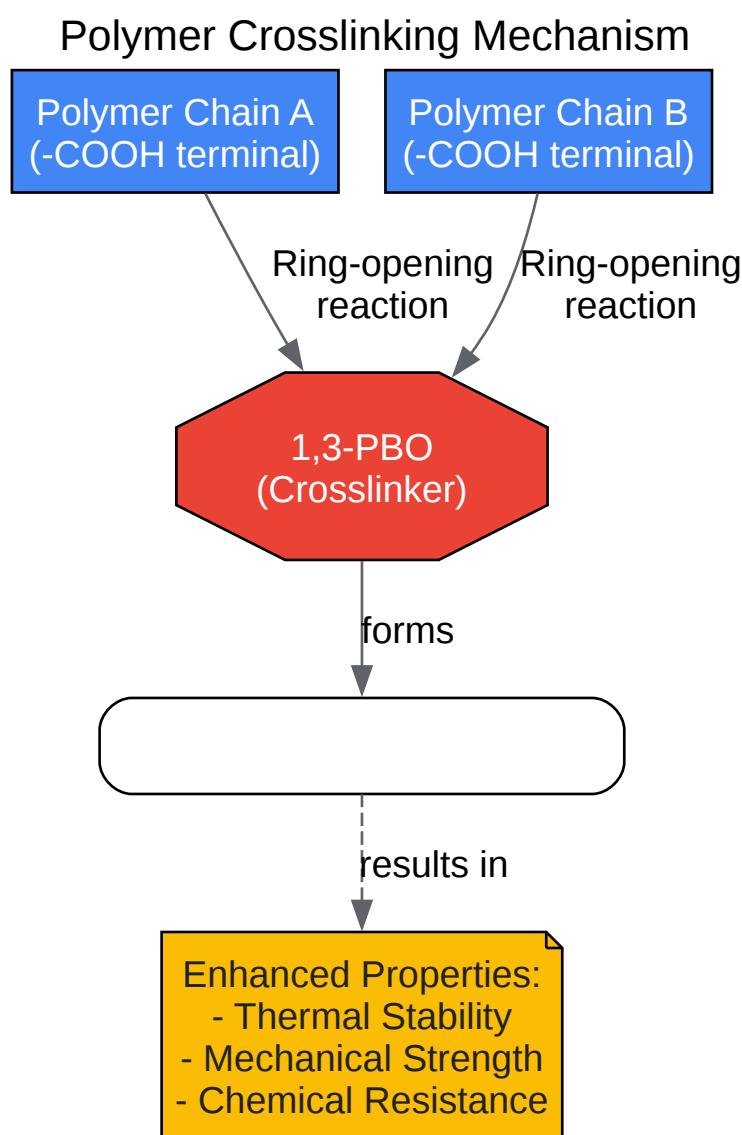
Materials:


- Isophthalonitrile (0.5 mmol)
- 2-aminoethanol (2.6 mmol)
- Cobalt(II) nitrate (Co(NO₃)₂) (0.02 mmol)
- Sulfur (0.05 mmol)

- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- A mixture of isophthalonitrile, 2-aminoethanol, cobalt(II) nitrate, and sulfur is prepared in a reaction vessel.[4]
- Reaction Conditions (choose one):
 - Conventional Heating: The mixture is stirred for 10 hours at 110 °C.[4]
 - Microwave Irradiation: The mixture is reacted under microwave conditions at 110 °C and 800 W for 8 minutes.[4]
- The reaction progress is monitored using Thin-Layer Chromatography (TLC).[4]
- Upon completion, the reaction mixture is cooled to room temperature.[4]
- Ethyl acetate (6 mL) is added to the mixture, and the catalyst is separated by filtration.[4]
- The filtrate is concentrated under reduced pressure.[4]
- The resulting residue is purified by silica gel column chromatography to yield the pure **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene** product.[4]


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene**.

Core Applications & Logical Relationships

The primary utility of **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene** is in polymer science, where it functions as a highly effective chain extender or crosslinking agent.^{[4][5]} Its bis-oxazoline rings can undergo ring-opening reactions with various functional groups present in polymer chains, such as carboxyl, anhydride, amino, and epoxy groups.^{[4][5]} This reactivity allows it to form covalent bonds between polymer chains, creating a robust three-dimensional network.^[5] The resulting cross-linked polymer exhibits significantly enhanced thermal stability, mechanical strength, and resistance to solvents and degradation.^[5]

[Click to download full resolution via product page](#)

Caption: Role of 1,3-PBO as a polymer crosslinking agent.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of **1,3-Bis(4,5-dihydro-2-oxazolyl)benzene**. While raw spectral data is beyond the scope of this guide, references to IR, NMR, and Mass Spectrometry data are available through chemical databases such as ChemicalBook and the PubChem database.[13][14][15]

Safety and Handling

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is classified as a chemical that may cause an allergic skin reaction.[2] Standard laboratory safety protocols should be followed during handling. It is recommended to avoid breathing dust and to prevent contact with skin and eyes.[8] Protective gloves and appropriate personal protective equipment should be worn.[2] The compound should be stored at room temperature in a tightly sealed container, kept dry, and in a well-ventilated area.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene | 34052-90-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. Other products, CAS#:34052-90-9,2,2'-(1,3--亚苯基)-二恶唑林,1,3-Bis(4,5-dihydro-2-oxazolyl)benzene [en.chemfish.com]
- 4. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene | 34052-90-9 [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene | Polysil [polycil.co.uk]
- 7. nbino.com [nbino.com]

- 8. [chembk.com](#) [chembk.com]
- 9. [biomall.in](#) [biomall.in]
- 10. [chemscene.com](#) [chemscene.com]
- 11. [scbt.com](#) [scbt.com]
- 12. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene; 1,3-PBO - 北京弘渡医药科技有限公司 [hollypharmatech.com]
- 13. 1,4-BIS(4,5-DIHYDRO-2-OXAZOLYL)BENZENE(7426-75-7) 1H NMR spectrum [chemicalbook.com]
- 14. 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene(34052-90-9) IR Spectrum [m.chemicalbook.com]
- 15. Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | C12H12N2O2 | CID 604269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160607#physicochemical-properties-of-1-3-bis-4-5-dihydro-2-oxazolyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com